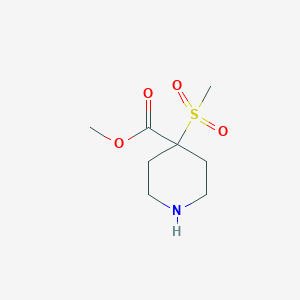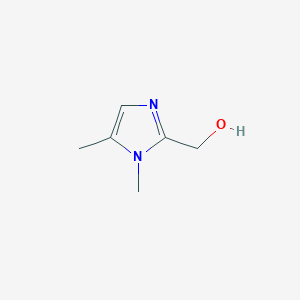
4-Fluoro-2-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(trifluoromethoxy)aniline is an organic compound with the molecular weight of 195.12 . It is a liquid at ambient temperature . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)aniline involves the addition of sodium ferrate and sodium bromide as auxiliary reaction mixture, heated to 95 °C for 4 hours. Then, sodium amide is added, the temperature is raised to 155 °C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 . The InChI key is QFDKCJQODJFZID-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound was used in the preparation of 2-[4-(3-bromophenyl)-7-chloro-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide . It was also used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens, derivatives of 3-(quinolin-3-yl)acrylates, and a series of novel Schiff bases, via condensation with pyridinecarboxaldehydes in the presence of molecular sieves .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . The compound has a density of 1.32 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(trifluoromethoxy)aniline has a wide range of applications in scientific research. It is a useful reagent for the synthesis of various compounds, including polymers, heterocyclic compounds, and other organic molecules. It is also commonly used in the synthesis of peptides and other peptidomimetics. This compound is also used in the analysis of proteins and other biomolecules. It has been used in the development of new analytical techniques, such as capillary electrophoresis and nuclear magnetic resonance spectroscopy. Furthermore, this compound has been used in the synthesis of fluorescent probes and other fluorescent molecules.
Wirkmechanismus
Target of Action
It is known that anilines, in general, can interact with various biological targets, including enzymes and receptors . The specific target organs for this compound are the lungs .
Mode of Action
It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .
Biochemical Pathways
It is used as a biochemical reagent in life science related research , suggesting that it may interact with various biochemical pathways.
Result of Action
It is known to be used as a biochemical reagent in life science related research , suggesting that it may have various molecular and cellular effects.
Action Environment
The action of 4-Fluoro-2-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, it should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents for optimal stability . Furthermore, it should be handled in a well-ventilated place to minimize exposure and potential health risks .
Vorteile Und Einschränkungen Für Laborexperimente
4-Fluoro-2-(trifluoromethoxy)aniline has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and use. Furthermore, it is a useful reagent for the synthesis of various compounds, as well as for the analysis of proteins and other biomolecules. However, this compound also has some limitations. It is a relatively unstable compound, and it can be easily degraded by light and oxygen. Furthermore, it can be toxic and carcinogenic, and it should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Fluoro-2-(trifluoromethoxy)aniline. It could be used in the development of new analytical techniques, such as mass spectrometry and chromatography. Furthermore, it could be used in the development of new fluorescent probes and other fluorescent molecules. Additionally, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential toxicity and carcinogenicity. Finally, this compound could be used in the synthesis of various compounds, such as polymers, heterocyclic compounds, and other organic molecules.
Synthesemethoden
4-Fluoro-2-(trifluoromethoxy)aniline is typically synthesized by reacting aniline with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction produces a mixture of this compound and its isomer, 2-F-TFA, which can be separated by recrystallization or column chromatography. Alternatively, this compound can be synthesized from the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine.
Safety and Hazards
This chemical is considered hazardous. It is combustible and toxic if swallowed or in contact with skin . It causes skin irritation and serious eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-fluoro-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDKCJQODJFZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123572-66-7 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Chloromethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazole](/img/structure/B2900472.png)









![N-(3,5-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900491.png)

